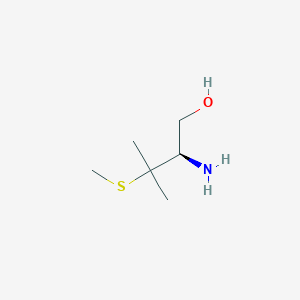

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol, also known as AMMB, is a chiral amino alcohol that has attracted attention in scientific research due to its unique properties. This compound is synthesized through a multi-step process and has been studied for its potential applications in various fields including medicine, materials science, and catalysis.

Applications De Recherche Scientifique

Enzyme Inhibition and Medicinal Chemistry

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol, as a structural analogue, has relevance in medicinal chemistry, particularly in enzyme inhibition. A study demonstrated the synthesis of a structurally similar compound, useful in the preparation of renin inhibitory peptides, highlighting its potential in modulating biological pathways (Thaisrivongs et al., 1987).

Biofuel Production

Another application is in biofuel production. A research on Escherichia coli demonstrated the use of a related compound in the anaerobic production of isobutanol, a biofuel, showcasing the compound’s relevance in renewable energy research (Bastian et al., 2011).

Chiral Synthesis

In chiral synthesis, compounds like (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol are valuable for their stereochemical properties. A study illustrated the asymmetric synthesis of a similar compound, underscoring its utility in creating chiral molecules for various applications (Shetty & Nelson, 1988).

Organic Chemistry and Materials Science

This compound is also significant in organic chemistry and materials science. Research into Mannich reactions with amino alcohols, including structurally related compounds, has implications for the synthesis of new materials and chemicals (Schmidt et al., 2000).

Pharmacological Research

In pharmacology, compounds structurally similar to (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol are used in drug metabolism studies, helping understand the metabolic pathways of various drugs (Yancheva et al., 2015).

Enzymatic Reactions and Biochemistry

Finally, the compound finds application in biochemistry, especially in studies involving enzymatic reactions and metabolite synthesis. Research on the action of enzymes on related compounds has provided insights into the synthesis of stereochemically pure compounds (Bakke et al., 1999).

Mécanisme D'action

Target of Action

The primary target of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol, also known as (2R,6R)-hydroxynorketamine (HNK), is the N-methyl-D-aspartate receptor (NMDAR) . This receptor is a type of glutamate receptor that plays a key role in synaptic plasticity and memory function .

Mode of Action

(2R,6R)-HNK interacts with its target, the NMDAR, by antagonizing it . This means it binds to the receptor and inhibits its activity. This antagonism leads to a decrease in neuronally released glutamate . The compound also reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism .

Biochemical Pathways

The antagonism of NMDAR by (2R,6R)-HNK affects the glutamatergic system , leading to a decrease in glutamate release . This action on the glutamatergic system could potentially affect various biochemical pathways, including those involved in synaptic plasticity and memory function .

Result of Action

The result of (2R,6R)-HNK’s action is a decrease in glutamate release . This could potentially lead to changes in neuronal activity and synaptic plasticity, which could have effects at the molecular and cellular level .

Propriétés

IUPAC Name |

(2R)-2-amino-3-methyl-3-methylsulfanylbutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NOS/c1-6(2,9-3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWLFILOHCNVCQ-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CO)N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CO)N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2369361.png)

![N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2369363.png)

![2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2369365.png)

![ethyl 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2369368.png)

![2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2369373.png)

![N-(3,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369379.png)